molecular formula C5H6N2O4 B1670427 Ibotenic acid, (R)- CAS No. 25690-46-4

Ibotenic acid, (R)-

Cat. No. B1670427
CAS RN: 25690-46-4
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-SCSAIBSYSA-N
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Description

D-Ibotenic Acid is a chemical compound and psychoactive drug which occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere. It is a conformationally-restricted analogue of the neurotransmitter glutamate, and due to its structural similarity to this neurotransmitter, acts as a non-selective glutamate receptor agonist. Because of this, ibotenic acid can be a powerful neurotoxin, and is employed as a "brain-lesioning agent" through cranial injections in scientific research.

properties

CAS RN

25690-46-4

Product Name

Ibotenic acid, (R)-

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(2R)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m1/s1

InChI Key

IRJCBFDCFXCWGO-SCSAIBSYSA-N

Isomeric SMILES

C1=C(ONC1=O)[C@H](C(=O)[O-])[NH3+]

SMILES

C1=C(ONC1=O)C(C(=O)O)N

Canonical SMILES

C1=C(ONC1=O)C(C(=O)[O-])[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

D-Ibotenic Acid, Ibotenic acid, (R)-;  Ibotenic acid, D-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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